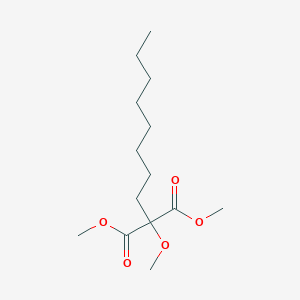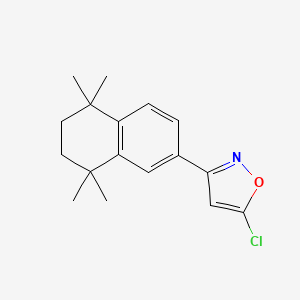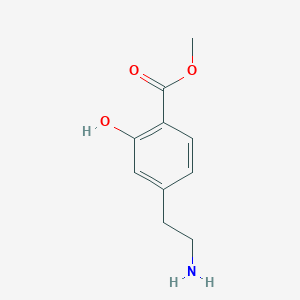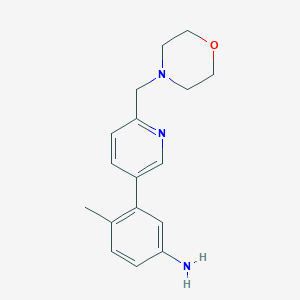
3-Methylsulfonylpyrrolidin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylsulfonylpyrrolidin-1-amine is a nitrogen-containing heterocyclic compound It features a five-membered pyrrolidine ring with a methylsulfonyl group attached to the third carbon and an amine group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylsulfonylpyrrolidin-1-amine typically involves the functionalization of preformed pyrrolidine rings. One common method is the reaction of 3-chloropropylamine with a sulfonylating agent, such as methylsulfonyl chloride, under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the sulfonyl chloride, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of pyrrolidine derivatives, including this compound, often involves the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methylsulfonylpyrrolidin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methylsulfonylpyrrolidin-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a scaffold for the development of new pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Methylsulfonylpyrrolidin-1-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A five-membered lactam with similar structural features.
Pyrrolidine-2,5-dione: Another pyrrolidine derivative with different functional groups.
Prolinol: A hydroxylated pyrrolidine derivative.
Uniqueness
3-Methylsulfonylpyrrolidin-1-amine is unique due to the presence of both a methylsulfonyl group and an amine group on the pyrrolidine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C5H12N2O2S |
|---|---|
Molecular Weight |
164.23 g/mol |
IUPAC Name |
3-methylsulfonylpyrrolidin-1-amine |
InChI |
InChI=1S/C5H12N2O2S/c1-10(8,9)5-2-3-7(6)4-5/h5H,2-4,6H2,1H3 |
InChI Key |
CBDHERIYHJCWTP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![6-[4-(Hydroxymethyl)phenoxy]pyridine-3-carbonitrile](/img/structure/B13875322.png)






